molecular formula C12H10N2O2 B13008417 Methyl [3,4'-bipyridine]-6-carboxylate

Methyl [3,4'-bipyridine]-6-carboxylate

Cat. No.: B13008417
M. Wt: 214.22 g/mol
InChI Key: JZAXXAWDXUEUTN-UHFFFAOYSA-N
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Description

Methyl [3,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl ester functional group at the 6-position, making it a versatile building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including Methyl [3,4’-bipyridine]-6-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include:

Industrial Production Methods: Industrial production of bipyridine derivatives typically employs scalable versions of these coupling reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Methyl [3,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl [3,4’-bipyridine]-6-carboxylate depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .

Comparison with Similar Compounds

Uniqueness: Methyl [3,4’-bipyridine]-6-carboxylate is unique due to its specific functionalization, which allows for tailored reactivity and applications. Its methyl ester group provides additional versatility in chemical synthesis compared to other bipyridine derivatives .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 5-pyridin-4-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-3-2-10(8-14-11)9-4-6-13-7-5-9/h2-8H,1H3

InChI Key

JZAXXAWDXUEUTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC=NC=C2

Origin of Product

United States

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